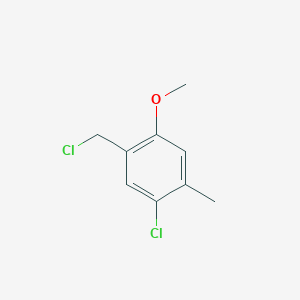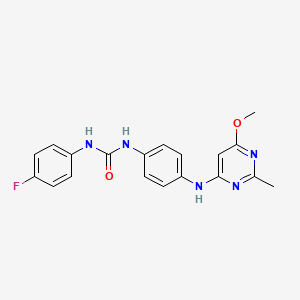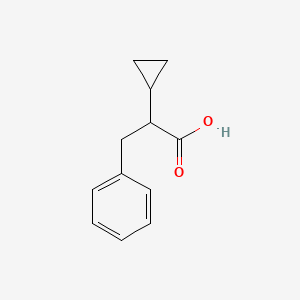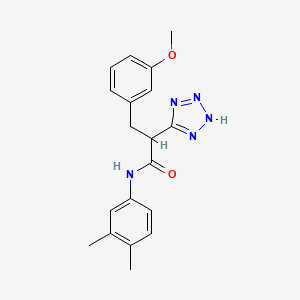
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antifungal Properties
Compounds similar to the specified chemical have been synthesized and demonstrated significant antibacterial and antifungal activities. For instance, 2-mercaptobenzimidazole derivatives showed excellent activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022). Similarly, new pyrimidinone and oxazinone derivatives fused with thiophene rings displayed notable antimicrobial properties comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).
Cytotoxic and Anticancer Activity
Several studies have investigated the cytotoxic and potential anticancer activities of compounds structurally related to the specified chemical. For example, a study on 1,3,4-oxadiazole derivatives highlighted their modest antibacterial potential and significant enzyme inhibition properties, suggesting their potential use in cancer treatment (Virk et al., 2023). Another research synthesized 5-deaza analogues of aminopterin and folic acid, which showed significant anticancer activity in vitro and in vivo (Su et al., 1986).
Enzyme Inhibition
Compounds with a structure similar to the specified chemical have been explored for their enzyme inhibition properties. The study by Virk et al. (2023) also showed that some derivatives were effective inhibitors of enzymes like α-glucosidase and acetyl cholinesterase, which are significant in various physiological processes.
Crystal Structure Analysis
Research into the crystal structures of related compounds has provided insights into their molecular configurations and interactions. For example, a study on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed detailed information about their molecular conformation and hydrogen bonding, which is crucial for understanding their biological activities (Subasri et al., 2016).
Synthesis of Novel Derivatives
The synthesis of novel derivatives incorporating structures similar to the specified compound has been a significant area of research. These studies focus on developing new compounds with enhanced biological activities, such as improved antimicrobial or anticancer properties. For instance, the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives was carried out to explore their potential biological applications (Rahmouni et al., 2014).
特性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c25-15(8-24-9-20-12(6-17(24)26)10-1-2-10)19-7-16-21-18(23-28-16)13-5-14(27-22-13)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNASUWLNQXAHNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC(=NO3)C4=NOC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400186.png)

![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)



![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)



![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)
